1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
CAS No.: 57849-23-7
Cat. No.: VC13365247
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57849-23-7 |
|---|---|
| Molecular Formula | C17H23NO |
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline |
| Standard InChI | InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3 |
| Standard InChI Key | NPEVCJZMQGZNET-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |
| Canonical SMILES | COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
The compound’s systematic IUPAC name, 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, reflects its bicyclic structure comprising a decahydroisoquinoline system (eight saturated carbons) linked to a 4-methoxybenzyl substituent. Its molecular formula is C₁₇H₂₃NO, with an average molecular mass of 257.377 g/mol and a monoisotopic mass of 257.177964 g/mol . The structure contains one defined stereocenter, enabling the existence of enantiomers: (R)- and (S)-1-(4-methoxybenzyl)-octahydroisoquinoline .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃NO | |
| Average Mass | 257.377 g/mol | |
| Monoisotopic Mass | 257.177964 g/mol | |
| CAS Registry Numbers | 57849-23-7 (racemic), 30356-07-1 (S-enantiomer) | |
| ChemSpider ID | 84687 |
Stereochemical Considerations
The compound’s single stereocenter at the benzyl-isoquinoline junction necessitates precise resolution methods to isolate enantiomers. The (S)-enantiomer (CAS 30356-07-1) is particularly valuable in synthesizing dextromethorphan, a widely used antitussive agent . Industrial-scale resolution typically employs chiral resolving agents like R-naproxen, which selectively crystallizes with the desired enantiomer .
Synthesis and Manufacturing Processes
Bischler-Napieralski Cyclization
The racemic compound is synthesized via Bischler-Napieralski cyclization, a classical method for constructing isoquinoline derivatives. This involves condensing 2-(1-cyclohexenyl)ethylamine with 4-methoxyphenylacetic acid to form an intermediate amide, which undergoes cyclodehydration in the presence of phosphoryl chloride (POCl₃) or similar reagents . Modifications to Hellerbach’s original protocol (U.S. Patent 2,634,272) have optimized yields and purity for industrial applications .
Enantiomeric Resolution Using R-Naproxen
Racemic 1-(4-methoxybenzyl)-octahydroisoquinoline is resolved using R-naproxen [(+)-(S)-2-(6-methoxy-2-naphthyl)propionic acid], a nonsteroidal anti-inflammatory drug (NSAID). The process involves:
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Salt Formation: Treating a racemic mixture in toluene or ethyl acetate with R-naproxen induces selective crystallization of the (−)-enantiomer-naproxen salt .
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Recrystallization: Purifying the salt enhances enantiomeric excess (ee) to >99%, as confirmed by optical rotation measurements [(−)40° to (−)60°] .
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Liberation of Enantiomer: Alkaline decomposition (e.g., NaOH) frees the (−)-enantiomer, which is extracted into an organic solvent for subsequent use .
Unreacted (+)-enantiomer in mother liquors is recovered via formate salt precipitation and recycled, ensuring cost-effective production .
Applications in Pharmaceutical Chemistry
Role in Dextromethorphan Production
The (−)-enantiomer serves as a key intermediate in synthesizing dextromethorphan, a sigma-1 receptor agonist and NMDA receptor antagonist used in cough suppressants. The compound undergoes demethylation and further functionalization to yield dextromethorphan hydrobromide, which exhibits superior antitussive efficacy compared to its levorotatory counterpart .
Physicochemical Properties and Analytical Characterization
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., ethyl acetate, toluene) but limited aqueous solubility, necessitating organic-aqueous biphasic systems for extraction. Stability studies indicate degradation under strong acidic or oxidative conditions, mandating inert storage environments .
Spectroscopic Identification
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